molecular formula C9H8ClNO B12322120 1-Chloro-4-(1-isocyanatoethyl)benzene

1-Chloro-4-(1-isocyanatoethyl)benzene

Cat. No.: B12322120
M. Wt: 181.62 g/mol
InChI Key: MDGZWQDRYKKTOB-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-isocyanatoethyl)benzene is an organic compound with the molecular formula C₉H₈ClNO. It is a derivative of benzene, where a chlorine atom and an isocyanatoethyl group are substituted at the para positions. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(1-isocyanatoethyl)benzene can be synthesized through several methods. One common route involves the reaction of 1-chloro-4-(1-hydroxyethyl)benzene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and advanced purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(1-isocyanatoethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

    Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form ureas or urethanes.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.

    Addition Reactions: Reagents such as primary amines (RNH₂) or alcohols (ROH) are used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives.

    Addition Reactions: Products include ureas and urethanes.

    Oxidation and Reduction: Products include carbonyl compounds and amines.

Scientific Research Applications

1-Chloro-4-(1-isocyanatoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for studying protein interactions.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1-isocyanatoethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines or alcohols, to form stable urea or urethane linkages. This reactivity is exploited in various chemical syntheses and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(2-isocyanatoethyl)benzene
  • 1-Chloro-4-isocyanatobenzene
  • 4-Chlorophenyl isocyanate

Comparison

1-Chloro-4-(1-isocyanatoethyl)benzene is unique due to the presence of the isocyanatoethyl group, which provides distinct reactivity compared to other similar compounds. The position of the isocyanate group and the presence of the chlorine atom contribute to its specific chemical behavior and applications.

Biological Activity

1-Chloro-4-(1-isocyanatoethyl)benzene, also known as 1-chloro-4-(isocyanatoethyl)benzene, is an organic compound with a structure that allows for various chemical interactions and biological activities. Its unique functional groups position it as a compound of interest in both synthetic chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClNC_9H_8ClN with a molecular weight of 169.62 g/mol. Its structure features a chlorobenzene ring substituted with an isocyanatoethyl group, which contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanate group is known to react with nucleophiles, leading to the formation of carbamates or ureas, which can modulate enzyme activity or receptor signaling pathways. This interaction can result in various biological effects, including cytotoxicity and inhibition of cellular processes.

Biological Activity Overview

Research indicates that compounds containing isocyanate groups often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that isocyanate derivatives possess antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : The cytotoxicity of isocyanate compounds has been observed in various cancer cell lines. For example, modifications to the isocyanate group can enhance the cytotoxic effects on breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cells .
  • Enzyme Inhibition : Isocyanates can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be exploited in therapeutic contexts .

Antimicrobial Activity

In a comparative study evaluating the antimicrobial properties of several isocyanate derivatives, this compound was tested against common bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL against E. coli .

Cytotoxicity in Cancer Research

A study focusing on the cytotoxic effects of various isocyanate compounds found that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells, with an IC50 value of approximately 30 µM. This suggests potential applications in cancer therapeutics where selective cytotoxicity towards tumor cells is desired .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeAntimicrobial ActivityCytotoxicity (IC50)
1-Chloro-4-(isocyanatoethyl)benzeneIsocyanate derivativeModerate (MIC: 50-100 µg/mL)~30 µM (MDA-MB-231)
Benzyl IsothiocyanateIsothiocyanateHigh~15 µM (various lines)
Phenyl IsocyanateIsocyanateModerate~25 µM (various lines)

Properties

IUPAC Name

1-chloro-4-(1-isocyanatoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGZWQDRYKKTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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